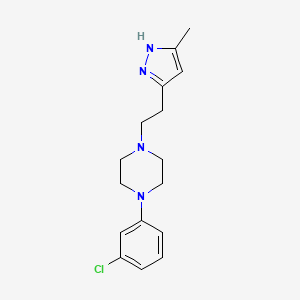

Mepiprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

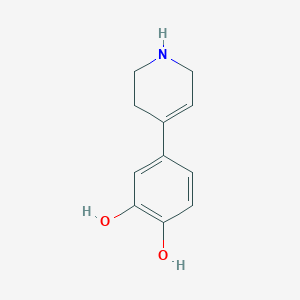

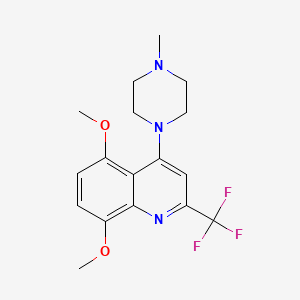

Mepiprazole is a member of piperazines.

Mepiprazole is a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative. Mepiprazole mediates a weak inhibitory action on the uptake of 5-HT on hypothalamic neurons. Mepiprazole is marketed in Spain for the treatment of anxiety neuroses. It acts as a 5-HT2A and α1-adrenergic receptor antagonist, and has also been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents. Clinical studies of mepiprazole including patients with irritable bowel syndrome (IBS) were conducted and the results showed some beneficial effects of mepiprazole in relieving IBS symptoms in certain patients. Like other phenylpiperazine drugs, mepiprazole produces the active metabolite m-chlorophenylpiperazine(mCPP).

Applications De Recherche Scientifique

Influence on Monoamine Metabolism

Mepiprazole, a psychotropic pyrazole derivative, has been studied for its biochemical influence on monoamine turnover and neuronal reuptake. It decreases norepinephrine receptor activity while enhancing serotonin and dopamine activities in the rat central nervous system. This property suggests its potential value in treating certain types of depression and alleviating side effects of L-dopa in parkinsonism treatment (Seyfried, Nowak, & Wolf, 1976).

Treatment of Irritable Bowel Syndrome

A double-blind cross-over trial demonstrated the effectiveness of mepiprazole as a tranquilizer in treating irritable bowel syndrome. Patients showed significant improvement when the drug was administered for at least three weeks (Dotevall & Groll, 1974).

Effects on Uptake and Retention of Monoamines

Research comparing mepiprazole with other psychotropic drugs revealed its influence on the uptake of monoamines like norepinephrine, dopamine, and serotonin in rat brain synaptosomes. Mepiprazole showed a relatively weak inhibition of monoamine uptake, particularly affecting hypothalamic serotonin uptake (Placheta, Singer, Kriwanek, & Hertting, 1976).

Antagonistic Effects on Behavior

A study on mepiprazole's central action showed its ability to antagonize behavioral syndromes influenced by 5-hydroxytryptophan and demonstrated its noradrenolytic properties. Its effects on the serotonergic system are considered masked by these properties, making it difficult to demonstrate (Maj & Sypniewska, 1980).

Propriétés

Numéro CAS |

20326-12-9 |

|---|---|

Nom du produit |

Mepiprazole |

Formule moléculaire |

C16H21ClN4 |

Poids moléculaire |

304.82 g/mol |

Nom IUPAC |

1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |

InChI |

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |

Clé InChI |

DOTIMEKVTCOGED-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

SMILES canonique |

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Autres numéros CAS |

20326-12-9 |

Numéros CAS associés |

20344-15-4 (di-hydrochloride) |

Synonymes |

1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |

Origine du produit |

United States |

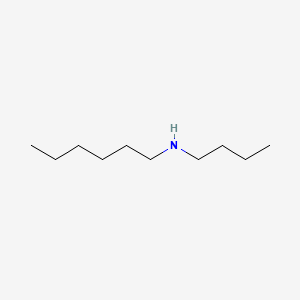

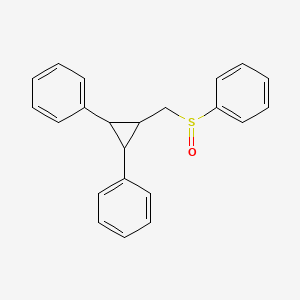

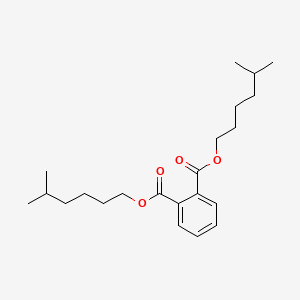

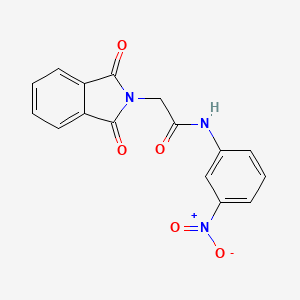

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)

![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)